molecular formula C9H10O B046142 Isochroman CAS No. 493-05-0

Isochroman

Cat. No. B046142
Key on ui cas rn: 493-05-0
M. Wt: 134.17 g/mol
InChI Key: HEBMCVBCEDMUOF-UHFFFAOYSA-N
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Patent
US08686147B2

Procedure details

To a solution of isochroman (5.0 g; 37.3 mmol) in dichloromethane (465 ml) stirred at room temperature was added, over 15 minutes, a homogeneous mixture of potassium permanganate and manganese dioxide (74.60 g) in a 1:3 ratio. The suspension obtained was left for 18 hours at room temperature. The suspension was filtered through a Büchner filter. The solvent was evaporated off under reduced pressure to give 4.42 g of crude product (80%), which was used for the following reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.[Mn]([O-])(=O)(=O)=[O:12].[K+]>ClCCl.[O-2].[O-2].[Mn+4]>[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1OCCC2=CC=CC=C12
Name
Quantity
465 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
74.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The suspension obtained
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a Büchner
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.42 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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